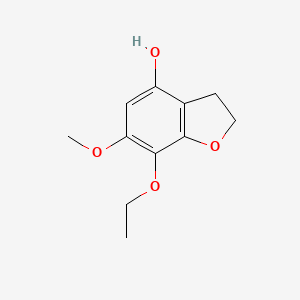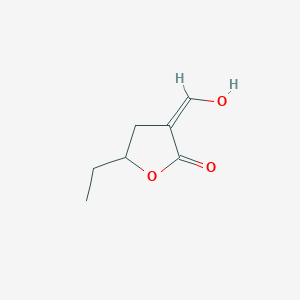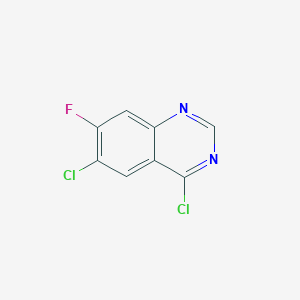![molecular formula C8H4ClNO2 B12866854 2-Chlorobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12866854.png)
2-Chlorobenzo[d]oxazole-7-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorobenzo[d]oxazole-7-carbaldehyde is an organic compound with the molecular formula C8H4ClNO2. It is a derivative of benzoxazole, featuring a chlorine atom at the 2-position and an aldehyde group at the 7-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzo[d]oxazole-7-carbaldehyde typically involves the chlorination of benzo[d]oxazole followed by formylation. One common method includes the reaction of benzo[d]oxazole with thionyl chloride to introduce the chlorine atom, followed by a Vilsmeier-Haack reaction to introduce the aldehyde group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations .
化学反応の分析
Types of Reactions
2-Chlorobenzo[d]oxazole-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Chlorobenzo[d]oxazole-7-carboxylic acid.
Reduction: 2-Chlorobenzo[d]oxazole-7-methanol.
Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used.
科学的研究の応用
2-Chlorobenzo[d]oxazole-7-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chlorobenzo[d]oxazole-7-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atom may also influence the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
- 2-Chlorobenzo[d]oxazole-5-carbaldehyde
- 2-Chlorobenzo[d]oxazole-6-carbaldehyde
- 2-Chlorobenzo[d]oxazole-4-carbaldehyde
Uniqueness
The position of these functional groups can affect the compound’s ability to interact with biological targets and its suitability for various synthetic applications .
特性
分子式 |
C8H4ClNO2 |
|---|---|
分子量 |
181.57 g/mol |
IUPAC名 |
2-chloro-1,3-benzoxazole-7-carbaldehyde |
InChI |
InChI=1S/C8H4ClNO2/c9-8-10-6-3-1-2-5(4-11)7(6)12-8/h1-4H |
InChIキー |
ULBRCPWSAJVVDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)N=C(O2)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


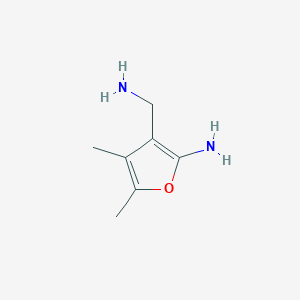

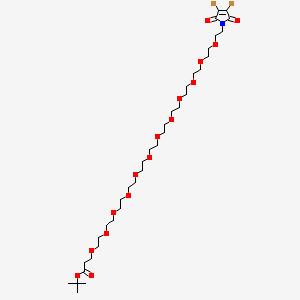
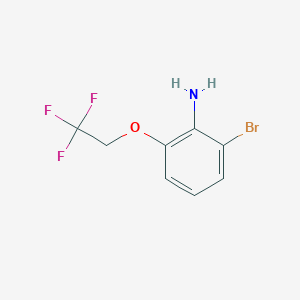
![N-(4-(1H-Tetrazol-1-yl)phenyl)-1-(2-chlorobenzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12866799.png)
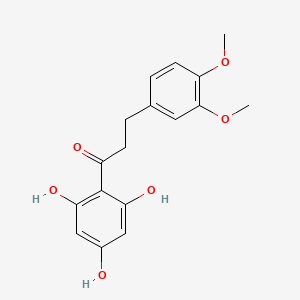
![1-{4-[4-(2-formyl-1H-pyrrol-1-yl)phenoxy]phenyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B12866811.png)
![2-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866814.png)

![1-[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]ethanone](/img/structure/B12866837.png)
![3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo-](/img/structure/B12866858.png)
